molecular formula C7H13NO5 B1527326 {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid CAS No. 1248069-38-6

{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid

Cat. No. B1527326
CAS RN: 1248069-38-6
M. Wt: 191.18 g/mol
InChI Key: GAPMDAMWFPANIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid” is a chemical compound with the molecular formula C7H13NO5 . It has a molecular weight of 191.18 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid” is derived from its molecular formula, C7H13NO5 . Detailed structural analysis would require more specific information such as NMR, HPLC, LC-MS, UPLC data .


Chemical Reactions Analysis

Specific chemical reactions involving “{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid” are not mentioned in the available resources. More detailed information might be found in specialized chemical databases or scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid” are not fully detailed in the available resources. It’s known that the compound has a molecular weight of 191.18 . More specific properties like boiling point, melting point, and solubility would require additional resources .

Scientific Research Applications

Polymer Science and Functional Monomers

A novel activated derivative of methacrylic acid, 2-[(1-imidazolyl)formyloxy]ethyl methacrylate, was synthesized and homopolymerized. This derivative shows potential for the synthesis of multifunctional polymers due to its ability to undergo exchange reactions with alcohols and amines under mild conditions, highlighting a route for the preparation of new and easily polymerizable functional monomers (Ranucci, Spagnoli, & Ferruti, 1999).

Analytical Chemistry in Pharmaceutical Excipients

Formic acid and its esters, alongside formaldehyde, are identified as trace impurities in pharmaceutical excipients. These impurities can react with drugs, forming degradants. A gas chromatography/mass spectrometry (GC/MS) method was developed for the rapid screening of these substances in pharmaceutical excipients, demonstrating the importance of detecting such impurities to ensure stable drug formulations (del Barrio, Hu, Zhou, & Cauchon, 2006).

Catalysis and Organic Synthesis

The rhodium-catalyzed ortho-benzoxylation of the sp(2) C-H bond by carboxylic acids, which tolerates various functional groups, is another application. This method provides benzoxylated products in moderate to good yields without the need for an external oxidant, showcasing a versatile approach in organic synthesis (Ye, Wang, Luo, Zhang, & Cheng, 2009).

Materials Science for Electronic Applications

2-Ethylhexyl, 2-hexyldecyl, and 2-[2-(2-methoxyethoxy)ethoxy]ethyl phosphonic acids were synthesized and used to functionalize CdSe and HfO2 nanocrystals. This study demonstrates the potential of using branched phosphonic acids for post-synthetic surface functionalization of nanocrystals, leading to applications in memristors and flexible electronics due to the improved colloidal stability and compact ligand shell offered by these acids (De Roo, Zhou, Wang, Deblock, Crosby, Owen, & Nonnenmann, 2018).

Mechanism of Action

The mechanism of action of “{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid” is not explicitly mentioned in the available resources. It’s important to note that the mechanism of action would depend on the specific context in which this compound is used .

Safety and Hazards

The safety and hazards associated with “{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid” are not explicitly mentioned in the available resources. It’s crucial to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions of “{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid” are not explicitly mentioned in the available resources. The compound’s applications would likely depend on the results of ongoing research and development efforts .

properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethylamino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5/c1-12-4-5-13-3-2-8-6(9)7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPMDAMWFPANIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCNC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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